molecular formula C13H12N2O2 B3053614 Ethyl 2,3-dicyano-3-phenylpropanoate CAS No. 5473-13-2

Ethyl 2,3-dicyano-3-phenylpropanoate

Cat. No.: B3053614
CAS No.: 5473-13-2
M. Wt: 228.25 g/mol
InChI Key: AJIQVNWYQUEXKT-UHFFFAOYSA-N
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Description

Ethyl 2,3-dicyano-3-phenylpropanoate is a chemical compound with the molecular formula C13H12N2O2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to a propionate ester group (a 3-carbon chain with a carbonyl group and an ester group), with two cyano groups attached to the second and third carbons of the propionate group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 228.25 g/mol . It is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 2,3-dicyano-3-phenylpropanoate, and its related compounds, are integral in various chemical synthesis processes and reactions. For instance, ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate is used in the formation of cyclopropane derivatives through the Blaise rearrangement (Abe & Suehiro, 1982). Another application is seen in the ultrasound-assisted enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, which demonstrates a significant reduction in reaction time (Ribeiro, Passaroto & Brenelli, 2001).

Organocatalytic Annulation

The compound is also pivotal in asymmetric organocatalytic annulation processes. For example, the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate has been investigated, leading to the formation of complex organic structures (Reitel et al., 2018).

Catalysis and Precursor Applications

In catalysis, ethyl 3-phenylpropanoate serves as a precursor for hydrocinnamic acid in palladium-catalyzed linear-selective hydroesterification of vinyl arenes (Deng et al., 2022). Moreover, the compound is employed in studying site-specific hydrogen exchange and transfer processes in radical cations of related arylalkanoates (Amick et al., 2012).

Synthetic Transformations

Ethyl 2-cyano-3-ethoxypropenoate and similar compounds are also used in synthetic transformations. For example, their condensation with cyanothioacetamide produces pyridine-2-thiol derivatives (Dyachenko & Tkachev, 2002).

Antifeedant Properties

The compound has applications in the field of ecology, particularly in studying the structure–activity relationships of phenylpropanoids as antifeedants for pine weevils (Bohman et al., 2008).

Additional Applications

Various other applications include reactions with manganese(III) acetate in the presence of Cl− ions (Yonemura, Nishino & Kurosawa, 1987) and unexpected reactions yielding different products like ethyl 4-acetyl-5-oxo-3-phenylhexanoate (Wang & Hu, 2011).

Properties

IUPAC Name

ethyl 2,3-dicyano-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12(9-15)11(8-14)10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIQVNWYQUEXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283097
Record name ethyl 2,3-dicyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5473-13-2
Record name Ethyl α,β-dicyanobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5473-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 29656
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC29656
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29656
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,3-dicyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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